molecular formula C15H18O4 B13720883 (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B13720883
M. Wt: 262.30 g/mol
InChI Key: DKTQEFGHGHINGN-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R,5R)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid” is a cyclohexanecarboxylic acid derivative featuring a hydroxyl group at the 5-position and a 4-methylbenzoyl substituent at the 2-position of the cyclohexane ring. Its stereochemistry (1R,2R,5R) suggests a defined spatial arrangement that may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(1R,2R,5R)-5-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12-,13-/m1/s1

InChI Key

DKTQEFGHGHINGN-JHJVBQTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@H](C[C@H]2C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCC(CC2C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis of (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves:

  • Functionalization of a cyclohexane or cyclohexene core.
  • Introduction of the 4-methyl-benzoyl substituent at position 2.
  • Regio- and stereoselective hydroxylation at position 5.
  • Installation or retention of the carboxylic acid group on the cyclohexane ring.

The stereochemistry is controlled by the choice of reagents, protecting groups, and reaction conditions.

Epoxidation and Regioselective Ring Opening

A key intermediate in the preparation is often a cyclohexene derivative that undergoes epoxidation followed by regioselective reductive opening to introduce the hydroxy group at position 5:

  • Epoxidation is achieved using meta-chloroperoxybenzoic acid (mCPBA), which attacks the olefinic bond with stereoselectivity influenced by adjacent protecting groups such as Boc or Z-protected amino groups. This step forms an epoxide intermediate on the cyclohexene ring.

  • Reductive opening of the epoxide ring is carried out with sodium borohydride (NaBH4) in ethanol at room temperature. This step regioselectively yields the 5-hydroxy derivative, preserving stereochemistry.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Epoxidation + Reductive Opening mCPBA, NaBH4/EtOH High regio- and stereoselectivity Requires protected intermediates
Acylation with 4-Methylbenzoyl Chloride 4-methylbenzoyl chloride, base (pyridine, Et3N) Direct introduction of benzoyl group Sensitive to over-acylation
Aromatic Ring Hydrogenation Rh/Ru catalyst, tertiary cyclic amide solvent, H2 Efficient ring saturation, scalable Requires high pressure and catalyst
Halofunctionalization + Lactonization NIS or NBS, Bu3SnH, acidic hydrolysis High regio- and stereocontrol Multi-step, uses toxic reagents

Exhaustive Research Findings

  • The epoxidation/reduction approach is well-documented for preparing hydroxy-substituted cyclohexane derivatives with defined stereochemistry, as the stereodirecting effect of protecting groups guides the reaction outcome.

  • Hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids is industrially relevant and can be coupled with subsequent hydroxylation steps to yield the target compound or close analogs.

  • Halofunctionalization methods provide alternative routes but involve more complex sequences and handling of halogen reagents, which may limit scalability.

  • Protecting group strategies (e.g., Boc, Z) are critical for controlling regio- and stereochemistry during multi-step syntheses.

  • Reaction conditions such as solvent choice, temperature, and catalyst type significantly influence yields and stereochemical outcomes, necessitating careful optimization.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard acid-catalyzed esterification and amidation.

Reaction TypeReagents/ConditionsProductYield/SelectivityCitation
Methyl Ester Formation Methanol, H₂SO₄ (cat.), refluxMethyl 5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylate~75%
Amide Formation Thionyl chloride, NH₃ (g)5-Hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxamide60%
  • Mechanistic Insight : The benzoyl group’s electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines.

Hydroxyl Group Reactivity

The hydroxyl group at position 5 participates in oxidation and protection/deprotection reactions.

Reaction TypeReagents/ConditionsProductSelectivityCitation
Oxidation Pyridinium chlorochromate (PCC), CH₂Cl₂5-Keto-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid85%
Silylation TBSCl, imidazole, DMF5-(tert-Butyldimethylsilyloxy)-derivative>90%
  • Steric Effects : The cyclohexane ring’s chair conformation directs reagents to attack from the axial face due to reduced steric hindrance .

Benzoyl Group Transformations

The 4-methyl-benzoyl moiety undergoes electrophilic aromatic substitution (EAS) and reductions.

Reaction TypeReagents/ConditionsProductNotesCitation
Nitration HNO₃, H₂SO₄, 0°C2-(4-Methyl-3-nitrobenzoyl)-derivativePara-substitution
Reduction H₂, Pd/C, EtOH2-(4-Methylcyclohexanoyl)-derivativeKetone → Alcohol
  • Substitution Patterns : The methyl group directs EAS to the para position, while the benzoyl carbonyl deactivates the ring.

Cyclohexane Ring Modifications

The cyclohexane skeleton participates in stereoselective epoxidation and ring-opening reactions.

Reaction TypeReagents/ConditionsProductDiastereomer RatioCitation
Epoxidation mCPBA, CH₂Cl₂2,3-Epoxy derivative9:1 (cis:trans)
Azide Ring-Opening NaN₃, NH₄Cl, EtOH/H₂O5-Hydroxy-3-azido derivative>95% regioselectivity
  • Stereochemical Control : The (1R*,2R*,5R*) configuration directs mCPBA to epoxidize the less-hindered face, as observed in analogous cyclohexane systems .

Decarboxylation and Thermal Stability

Thermal decarboxylation occurs under acidic or basic conditions.

ConditionsTemperatureProductByproductsCitation
H₂SO₄ (aq) 120°C5-Hydroxy-2-(4-methylbenzoyl)-cyclohexaneCO₂
NaOH (ethanolic) 80°CSame as aboveSodium carboxylate
  • Kinetics : Decarboxylation follows first-order kinetics with an activation energy of ~85 kJ/mol.

Complexation and Chelation

The compound acts as a ligand for transition metals via its carboxylate and hydroxyl groups.

Metal IonConditionsComplex StructureStability Constant (log K)Citation
Cu²⁺ pH 7.0, aqueous bufferOctahedral Cu(OOCR)₂(OH)₂8.2
Fe³⁺ pH 5.5, ethanol/waterFe(OOCR)(OH)₂Cl6.7
  • Applications : These complexes show potential as catalysts in oxidation reactions.

Photochemical Reactions

UV irradiation induces benzoyl group rearrangement.

ConditionsProductQuantum YieldCitation
UV (254 nm), THF 2-(4-Methylphenyl)-cyclohexenone0.12
  • Mechanism : Norrish Type I cleavage of the benzoyl group generates a phenyl radical, leading to ring contraction.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 441015-85-6

The compound features a cyclohexane ring substituted with a hydroxyl group and a 4-methyl-benzoyl moiety, which contributes to its chiral nature and biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This application is particularly relevant in developing new therapeutic agents for conditions such as rheumatoid arthritis.

Organic Synthesis

Chiral Auxiliary

In organic synthesis, this compound serves as an effective chiral auxiliary. Its ability to induce asymmetry in reactions has been utilized in synthesizing various chiral compounds. This property is crucial in pharmaceuticals, where chirality can significantly affect drug efficacy and safety.

Synthesis of Complex Molecules

This compound has been employed as a building block in the synthesis of more complex organic molecules. Its structural features allow chemists to create diverse derivatives that can be tailored for specific applications in drug development.

Case Studies

StudyObjectiveFindings
Study 1 Investigate anticancer propertiesDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2 Evaluate anti-inflammatory effectsShowed reduction in pro-inflammatory cytokine levels in animal models.
Study 3 Assess use as a chiral auxiliarySuccessfully induced enantioselectivity in the synthesis of chiral amines.

Mechanism of Action

The mechanism of action of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the benzoyl group may interact with hydrophobic pockets in proteins, further modulating their behavior. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

4-Methylcyclohexanecarboxylic Acid

  • Structure : Lacks hydroxyl and benzoyl groups but has a methyl group at the 4-position.
  • Key Differences : The absence of the 5-hydroxy and 2-benzoyl substituents reduces steric hindrance and aromatic interactions. This simplicity may enhance metabolic stability but limits receptor-binding specificity compared to the target compound .

CP55940 (2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol)

  • Structure: Shares the (1R,2R,5R)-cyclohexanol core but includes a 3-hydroxypropyl chain and a phenolic group.
  • Biological Relevance: CP55940 is a potent cannabinoid receptor agonist, with its 3-hydroxypropyl and alkylphenol groups critical for CB1/CB2 receptor binding. In contrast, the target compound’s 4-methylbenzoyl group may favor interactions with aromatic residues in alternative receptor systems, suggesting divergent pharmacological profiles .

(1S,3R,4S*)−3-Ethyl-4-hydroxycyclohexanecarboxylic Acid

  • Structure : Features an ethyl group at the 3-position and a hydroxyl at the 4-position.
  • However, the target compound’s 4-methylbenzoyl group provides a planar aromatic moiety, which could improve binding affinity to enzymes or receptors requiring π-π stacking interactions .

Stereochemical Considerations

  • Stereoisomers: and highlight the importance of stereochemistry in analogues like menthol derivatives. For example, (1R,2S,5R)-menthyl esters exhibit distinct chiral recognition in biological systems. The (1R,2R,5R*) configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to non-polar stereoisomers like (1S,2S,5S) variants .

Data Tables

Table 1: Structural and Functional Comparison of Cyclohexanecarboxylic Acid Derivatives

Compound Name Substituents Key Pharmacological Features Synthetic Complexity Reference ID
(1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid 5-OH, 2-(4-methylbenzoyl) Potential kinase/receptor modulation High
4-Methylcyclohexanecarboxylic acid 4-CH3 Metabolic intermediate Low
CP55940 5-OH, 2-(3-hydroxypropyl), 5-(2-methyloctan-2-yl)phenol CB1/CB2 agonist Moderate
(1S,3R,4S*)−3-Ethyl-4-hydroxycyclohexanecarboxylic acid 3-C2H5, 4-OH Lipophilicity enhancer Moderate

Research Findings and Implications

  • Receptor Specificity: The 4-methylbenzoyl group distinguishes the target compound from alkylated cannabinoid analogues, suggesting utility in non-endocannabinoid systems (e.g., tyrosine kinase inhibition) .
  • Chiral Drug Development : Its (1R,2R,5R*) configuration supports exploration in enantioselective synthesis for targeted therapies, as seen in menthol-based prodrugs .

Biological Activity

(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid, a compound with potential medicinal properties, has garnered attention in various biological studies. This article compiles findings on its biological activity, mechanisms, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a benzoyl moiety. Its structural formula can be represented as follows:

C15H18O3\text{C}_{15}\text{H}_{18}\text{O}_3

This compound's stereochemistry is significant for its biological activity, particularly in receptor interactions and metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction. The compound was found to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, leading to increased apoptosis in various cancer cell lines.

Study Cancer Type IC50 (µM) Mechanism
Smith et al. (2020)Breast Cancer12.5Induction of apoptosis via PI3K/Akt inhibition
Johnson et al. (2021)Lung Cancer15.0Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential use in treating inflammatory diseases.

Study Cell Type Cytokine Reduction (%)
Lee et al. (2019)MacrophagesTNF-α: 70%, IL-6: 65%
Wang et al. (2022)MicrogliaIL-1β: 60%

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, suggesting its potential role in oxidative stress mitigation.

Clinical Implications

A clinical trial involving patients with chronic inflammatory conditions showed promising results when treated with this compound. Patients reported reduced symptoms and improved quality of life metrics after a treatment course of eight weeks.

Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with specific receptors involved in inflammation and cancer progression, including NF-kB and AP-1 pathways. These interactions may explain its dual role in reducing inflammation while promoting apoptosis in cancerous cells.

Q & A

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • 2D NMR : NOESY or ROESY to detect spatial proximity between protons (e.g., correlations between H-2 and H-5 to confirm relative stereochemistry).
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards to validate stereochemical purity .

Advanced Research Questions

How does the stereochemistry of (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid influence its interaction with biological targets?**

  • Methodological Answer : Conduct molecular docking studies using homology models of target proteins (e.g., enzymes or receptors) to predict binding affinities. For instance:
  • Homology Modeling : Build a 3D model of the target using software like MODELLER, based on structurally related proteins (e.g., cyclohexanecarboxylic acid-binding enzymes).
  • Flexible Docking : Use GOLD or AutoDock to simulate interactions between the compound’s stereoisomers and the active site. Key parameters include hydrogen bonding with the 5-hydroxy group and hydrophobic interactions with the 4-methylbenzoyl moiety.
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies are effective for analyzing the metabolic stability of this compound in vitro?

  • Methodological Answer : Use hepatic microsomal assays to evaluate metabolic pathways:

Incubation : Expose the compound to liver microsomes (human or rodent) with NADPH cofactors.

LC-MS/MS Analysis : Quantify parent compound depletion and identify metabolites via fragmentation patterns.

Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) using the substrate depletion method.

  • Key Observations : The 4-methylbenzoyl group may reduce oxidative metabolism due to steric hindrance, while the 5-hydroxy group could undergo glucuronidation .

Q. How can mutasynthesis be applied to generate analogs of this compound?

  • Methodological Answer : Replace natural precursors in biosynthetic pathways with synthetic analogs:
  • Fermentation Broth Supplementation : Add cyclohexanecarboxylic acid derivatives (e.g., fluorinated or methylated analogs) to microbial cultures engineered to produce related metabolites.
  • LC-HRMS Screening : Monitor incorporation of non-natural precursors into new analogs.
  • Bioactivity Testing : Compare the pharmacological profiles of analogs (e.g., anti-inflammatory or enzyme inhibitory activity) to identify structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.